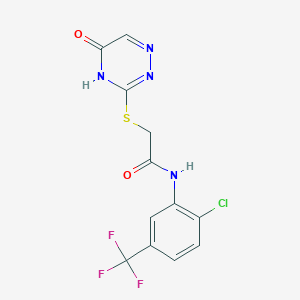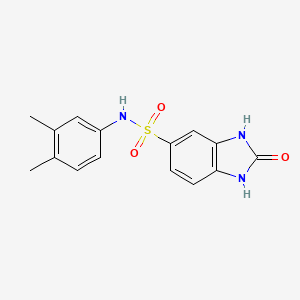![molecular formula C9H14F2O B2405962 [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol CAS No. 2503155-19-7](/img/structure/B2405962.png)
[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S,8R)-2,2-Difluorospiro[25]octan-8-yl]methanol is a chemical compound characterized by its unique spirocyclic structure, which includes a spiro[25]octane core with two fluorine atoms and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol typically involves the formation of the spirocyclic core followed by the introduction of the fluorine atoms and the methanol group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the methanol group to a methyl group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used under basic conditions.
Major Products
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, methyl derivatives, and various substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties
Mecanismo De Acción
The mechanism by which [(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.5]octane derivatives: These compounds share the spirocyclic core but may lack the fluorine atoms or methanol group.
Fluorinated alcohols: Compounds such as 2,2-difluoroethanol have similar functional groups but different core structures.
Spirocyclic alcohols: These compounds have a spirocyclic core with an alcohol group but may not contain fluorine atoms.
Uniqueness
[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol is unique due to its combination of a spirocyclic core, fluorine atoms, and a methanol group. This combination imparts specific chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
[(3S,8R)-2,2-difluorospiro[2.5]octan-8-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c10-9(11)6-8(9)4-2-1-3-7(8)5-12/h7,12H,1-6H2/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJWKXSNWHWPAX-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2(F)F)C(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CC2(F)F)[C@@H](C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)
![3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}propanoic acid](/img/structure/B2405881.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2405884.png)




![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)
![6-[[(4-Fluorophenyl)methylamino]methyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B2405897.png)
![ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2405900.png)
